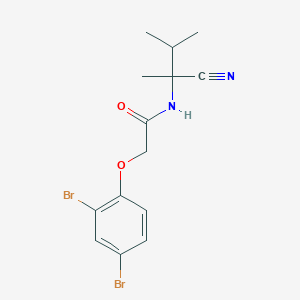![molecular formula C13H11FO3S B2675909 Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate CAS No. 338417-95-1](/img/structure/B2675909.png)
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11FO3S and a molecular weight of 266.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine . The compound is characterized by the presence of a thiophene ring, a fluorobenzyl group, and a methoxycarbonyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 3-hydroxythiophene-2-carboxylic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Amino derivatives and thiol derivatives.
Scientific Research Applications
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate can be compared with other similar compounds, such as:
Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate: Contains a bromine atom, leading to variations in its physical and chemical properties.
Methyl 3-[(4-methylbenzyl)oxy]-2-thiophenecarboxylate: Features a methyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUPKWHRUCKBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,3'S,4S,4'R,5'S,6S,7S,8R,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethyl-4'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate](/img/structure/B2675826.png)
![3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride](/img/structure/B2675827.png)
![1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2675828.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2675830.png)

![5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2675832.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675833.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}acetamide](/img/structure/B2675834.png)

![Methoxy[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2675837.png)
![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2675845.png)

